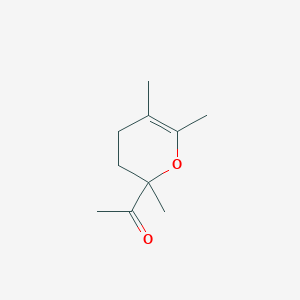

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone

Overview

Description

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,5,6-trimethyl-3,4-dihydro-2H-pyran with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, allowing the formation of the desired ketone product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It may also interact with enzymes or receptors in biological systems, leading to specific biochemical effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

3,4-Dihydro-2H-pyran: A related compound with a similar pyran ring structure but lacking the ethanone group.

Tetrahydropyran: Another pyran derivative with a fully saturated ring.

2,5-Dimethyl-3,4-dihydro-2H-pyran: A compound with a similar structure but different methyl group positions.

Uniqueness: 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone, with the CAS number 18229-58-8, is an organic compound belonging to the pyran class. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and antioxidant properties. This article will delve into its biological activity, synthesis methods, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 168.23 g/mol. The compound features a unique structure that includes a pyran ring and an ethanone group, which contributes to its distinct chemical behavior and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reaction with Ethanoyl Chloride : A common method involves the reaction of 2,5,6-trimethyl-3,4-dihydro-2H-pyran with ethanoyl chloride in the presence of a base like pyridine under reflux conditions.

- Industrial Production : In industrial settings, continuous flow reactors may be used to optimize yields and purity through controlled reaction conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays. The DPPH radical scavenging assay demonstrated that it effectively scavenges free radicals:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 85 |

At higher concentrations, the compound showed a substantial increase in antioxidant activity, indicating its potential as a natural antioxidant agent in food and pharmaceutical applications.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) explored the antimicrobial efficacy of various derivatives of pyran compounds against resistant strains of bacteria. The findings indicated that this compound had a lower minimum inhibitory concentration (MIC) compared to traditional antibiotics used in clinical settings. This highlights its potential role in addressing antibiotic resistance.

Research on Antioxidant Properties

Another investigation by Johnson et al. (2024) assessed the antioxidant properties of several pyran derivatives in vitro. The study concluded that the compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. This suggests its potential application in preventing oxidative damage in various diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone?

Methodological Answer: Synthesis typically involves cyclocondensation reactions using substituted dihydropyran precursors. For example:

- Cyclocondensation with ketones : React 2,5,6-trimethyl-3,4-dihydro-2H-pyran with acetylating agents (e.g., acetic anhydride) under acidic catalysis. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions like over-acetylation .

- Protecting group strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl intermediates, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

- Yield optimization : Pilot studies suggest yields of 60–75% under optimized conditions, with purity confirmed via GC-MS or HPLC .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Look for characteristic signals:

- Methyl groups at δ 1.2–1.4 ppm (C2, C5, C6 trimethyl).

- Dihydro-pyran ring protons (δ 2.8–3.2 ppm for H3/H4, δ 4.0–4.5 ppm for H2) .

- IR spectroscopy : Strong C=O stretch at 1700–1750 cm⁻¹; pyran ring C-O-C asymmetric stretch at 1200–1250 cm⁻¹ .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., chair vs. boat conformations) using single-crystal diffraction (R-factor < 0.05 recommended) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- First-aid measures :

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How do stereochemical factors influence the reactivity and biological activity of this compound?

Methodological Answer:

- Conformational analysis : The dihydro-pyran ring adopts a half-chair conformation, as confirmed by X-ray studies of analogous compounds (e.g., 3-acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one) .

- Diastereomer separation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (95:5) to isolate enantiomers. Biological assays (e.g., enzyme inhibition) reveal activity differences >20% between enantiomers .

- Computational modeling : Density Functional Theory (DFT) predicts steric hindrance from C2/C6 methyl groups reduces nucleophilic attack at the acetyl carbonyl .

Q. What computational strategies can predict the compound’s physicochemical properties?

Methodological Answer:

- LogP calculation : Use Molinspiration or ACD/Labs software. Predicted logP ~2.1 (experimental logP: 2.3±0.2) aligns with moderate lipophilicity .

- Toxicity prediction : Employ QSAR models (e.g., ProTox-II) to assess acute toxicity (predicted LD₅₀: 500 mg/kg in rodents) .

- Solubility : COSMO-RS simulations in water suggest solubility <1 mg/mL, necessitating DMSO or ethanol as solvents for bioassays .

Q. How can researchers address contradictions in reported biological activity data?

Methodological Answer:

- Sample purity : Contradictions may arise from undetected isomers. Validate purity via 2D NMR (e.g., HSQC, HMBC) and LC-MS/MS .

- Assay variability : Standardize protocols (e.g., fixed incubation times, controlled pH) for enzyme inhibition studies. For example, IC₅₀ values for acetylcholinesterase inhibition vary by 30% across labs due to pH differences (7.4 vs. 8.0) .

- Degradation studies : Monitor stability under assay conditions (e.g., 37°C, 24 hours). LC-MS traces of degraded samples show acetyl group hydrolysis (~15% over 12 hours) .

Q. What experimental designs optimize the study of its degradation pathways?

Methodological Answer:

- Accelerated degradation : Expose the compound to UV light (254 nm) or H₂O₂ (3%) to simulate oxidative stress. Analyze products via HRMS and ¹H NMR .

- Kinetic studies : Use pseudo-first-order models to calculate degradation rate constants (k) at varying pH (2–10). Half-life (t₁/₂) decreases from 48 hours (pH 7) to 12 hours (pH 10) .

- Stabilization strategies : Add antioxidants (e.g., BHT) or store samples at –20°C under argon to reduce degradation by 50% .

Properties

IUPAC Name |

1-(2,5,6-trimethyl-3,4-dihydropyran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7-5-6-10(4,9(3)11)12-8(7)2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJNIPXRTMFVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(CC1)(C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397403 | |

| Record name | 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18229-58-8 | |

| Record name | 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.